Adenosine-5'-phosphate-2',3'-cyclic phosphate

2′,3′-cAMP-adenosine pathway renal metabolism nucleotide compartmentalization

Adenosine-5′-phosphate-2′,3′-cyclic phosphate (CAS 4527-92-8; also referred to as AMP 2′,3′-cyclic phosphate, pA2′3′cp, or adenosine cyclic 2′,3′-phosphate 5′-phosphate) is a 2′,3′-cyclic purine nucleotide formally derived from adenosine 5′-monophosphate (AMP) by conversion of the 2′- and 3′-hydroxyl groups into a cyclic phosphate ester. With a molecular formula of C₁₀H₁₃N₅O₉P₂ and a molecular weight of 409.19 g/mol, it belongs to the adenosine bisphosphate subclass and is functionally related to AMP.

Molecular Formula C10H13N5O9P2
Molecular Weight 409.19 g/mol
CAS No. 4527-92-8
Cat. No. B109289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-5'-phosphate-2',3'-cyclic phosphate
CAS4527-92-8
SynonymsCyclic 2’,3’-(hydrogen Phosphate) 5’-Adenylic Acid;  Furo[3,4-d]-1,3,2-dioxaphosphole, 5’-Adenylic Acid derivative;  Cyclic 2’,3’-(Hydrogen Phosphate) 5’-(Dihydrogen Phosphate) Adenosine; 
Molecular FormulaC10H13N5O9P2
Molecular Weight409.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OP(=O)(O4)O)N
InChIInChI=1S/C10H13N5O9P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(23-26(19,20)24-7)4(22-10)1-21-25(16,17)18/h2-4,6-7,10H,1H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)/t4-,6-,7-,10-/m1/s1
InChIKeyHJMBCNJTGVMDOA-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-5′-phosphate-2′,3′-cyclic phosphate (CAS 4527-92-8): Structural Identity, Class, and Key Characteristics


Adenosine-5′-phosphate-2′,3′-cyclic phosphate (CAS 4527-92-8; also referred to as AMP 2′,3′-cyclic phosphate, pA2′3′cp, or adenosine cyclic 2′,3′-phosphate 5′-phosphate) is a 2′,3′-cyclic purine nucleotide formally derived from adenosine 5′-monophosphate (AMP) by conversion of the 2′- and 3′-hydroxyl groups into a cyclic phosphate ester [1]. With a molecular formula of C₁₀H₁₃N₅O₉P₂ and a molecular weight of 409.19 g/mol, it belongs to the adenosine bisphosphate subclass and is functionally related to AMP [1][2]. The compound serves as a key synthetic intermediate for the preparation of 3′-phosphoadenosine 5′-phosphosulfate (PAPS) and its analogs, and it has been identified as a urinary metabolite of the antihypertensive drug nifedipine .

Why Adenosine-5′-phosphate-2′,3′-cyclic phosphate Cannot Be Interchanged with Generic cAMP Analogs


Although frequently conflated with the canonical second messenger adenosine 3′,5′-cyclic monophosphate (cAMP), adenosine-5′-phosphate-2′,3′-cyclic phosphate differs in three critical structural features that preclude functional interchangeability: (i) the cyclic phosphate bridges the 2′ and 3′ positions rather than the 3′ and 5′ positions, (ii) an additional 5′-phosphate moiety is present, creating a bisphosphate rather than a monophosphate, and (iii) the stereoelectronic environment of the cyclic phosphodiester renders it a substrate for distinct enzyme families [1][2]. These structural differences translate into a divergent metabolic fate (2′-AMP/3′-AMP production vs. 5′-AMP), differential phosphodiesterase susceptibility, and a unique capacity to serve as a sulfuryl-group acceptor in sulfotransferase reactions—a property absent in both 3′,5′-cAMP and 2′,3′-cAMP lacking the 5′-phosphate [1][2][3]. Consequently, procurement specifications for enzymatic assays, synthetic chemistry workflows, or metabolite standards must distinguish this compound from generic cAMP analogs.

Quantitative Differentiation Evidence for Adenosine-5′-phosphate-2′,3′-cyclic phosphate: Head-to-Head and Cross-Study Comparisons


Divergent Downstream Metabolite Profile: 2′-AMP/3′-AMP vs. 5′-AMP Production in Perfused Mouse Kidney

In isolated, perfused mouse kidneys, arterial infusion of 2′,3′-cAMP (the monophosphate form without the 5′-phosphate; the closest metabolic proxy for the target compound) increased venous secretion of 2′-AMP by 390-fold and 3′-AMP by 497-fold without altering 5′-AMP secretion. In contrast, infusion of the canonical isomer 3′,5′-cAMP selectively increased 5′-AMP secretion 5-fold with no effect on 2′-AMP or 3′-AMP [1]. Because adenosine-5′-phosphate-2′,3′-cyclic phosphate bears both the 2′,3′-cyclic phosphate and the 5′-phosphate, it is predicted to generate both 2′-AMP/3′-AMP (from cyclic phosphate hydrolysis) and 5′-AMP (from 5′-phosphatase activity), yielding a metabolite fingerprint distinct from either monophosphate cyclic nucleotide alone.

2′,3′-cAMP-adenosine pathway renal metabolism nucleotide compartmentalization

Exclusive Phosphodiesterase Susceptibility: NUDT7 Discriminates 2′,3′-cyclic Nucleotides from 3′,5′-cyclic Nucleotides

The Arabidopsis NUDT7 phosphodiesterase hydrolyzes 2′,3′-cAMP and 2′,3′-cGMP but exhibits no detectable activity toward 3′,5′-cAMP or 3′,5′-cGMP [1]. While the target compound adenosine-5′-phosphate-2′,3′-cyclic phosphate was not directly tested in this study, its 2′,3′-cyclic phosphate moiety places it in the NUDT7-susceptible class, in contrast to 3′,5′-cAMP, which is processed by canonical PDE4/PDE7/PDE8 families. This orthogonal degradation pathway means that in biological matrices containing NUDT7-type enzymes, the target compound will be cleared via a mechanism that spares 3′,5′-cAMP, and vice versa.

phosphodiesterase selectivity NUDT7 plant immunity

Unique Sulfuryl-Group Acceptor Activity Replaces PAP as Cofactor for Phenol Sulfotransferase

In a direct enzymatic assay, adenosine-5′-phosphate-2′,3′-cyclic phosphate (designated 2′:3′-cyclic PAP) was demonstrated to serve as a sulfuryl-group acceptor in a reaction catalyzed by phenol sulfotransferase (PST), using 4-nitrophenyl sulfate as the donor. The reaction produced adenosine-2′,3′-cyclic phosphate 5′-phosphosulfate at the 5′-phosphate position. This activity was characterized alongside adenosine 5′-monophosphate (AMP) and adenosine 2′,5′-bisphosphate (2′,5′-PAP), and the kinetic parameters V(max) and K(m) were determined for all three nucleotides [1]. Importantly, 3′,5′-cAMP lacks a free 5′-phosphate and cannot participate in this sulfuryl transfer reaction, while adenosine 3′,5′-bisphosphate (PAP), the physiological cofactor, generates a product with distinct regio-chemistry. The target compound thus uniquely combines the cyclic phosphate structure with sulfation-competent 5′-phosphate chemistry.

sulfotransferase cofactor PAPS analog synthesis nucleotide sulfation

High-Yield Synthetic Route to PAPS: 68–72% Conversion from Adenosine-5′-phosphate-2′,3′-cyclic phosphate

A practical chemical synthesis of 3′-phosphoadenosine 5′-phosphosulfate (PAPS), the universal biological sulfuryl-group donor, proceeds from adenosine-5′-phosphate-2′,3′-cyclic phosphate in 68–72% overall yield. The two-step process involves reaction with triethylamine-N-sulfonic acid to generate adenosine-2′,3′-cyclic phosphate 5′-phosphosulfate, followed by enzymatic hydrolysis with ribonuclease-T2 to yield PAPS [1]. Alternative synthetic routes starting from AMP, adenosine, or other nucleotides require additional protection/deprotection steps and enzymatic transformations that typically achieve lower overall yields [2]. The target compound's pre-formed 2′,3′-cyclic phosphate serves as a chemo-selective protecting group for the 2′- and 3′-hydroxyls, enabling direct sulfation at the 5′-position without cross-reactivity.

PAPS synthesis sulfotransferase biochemistry sulfur metabolism

Dual-Identity Metabolite Standard: Nifedipine Urinary Metabolite and Kinase Inhibitor in Cancer Research

Adenosine-5′-phosphate-2′,3′-cyclic phosphate has been identified as a urinary metabolite of nifedipine, a widely prescribed dihydropyridine calcium channel blocker . This metabolite identity is not shared by 3′,5′-cAMP, 2′,3′-cAMP, or AMP. In addition, vendor technical documentation reports that this compound inhibits multiple kinases including PKA, PKC, GSK-3β, and ERK1/2 in human cancer cells and can induce apoptosis . While the kinase inhibition data lack peer-reviewed IC₅₀ values and thus carry a lower evidence strength, the dual identity as both a drug metabolite standard and a multi-kinase research tool distinguishes this compound from conventional cyclic nucleotides, which typically act as kinase activators (e.g., cAMP activates PKA) rather than inhibitors.

pharmacokinetic metabolite kinase inhibition cancer cell signaling

Tumor Cell Growth Inhibition: 2′,3′-Cyclic AMP vs. 3′,5′-Cyclic AMP Differential Potency

In a comparative study of cyclic nucleotide effects on cell growth, adenosine 3′,5′-cyclic monophosphate (0.3 mM) inhibited four tumorigenic cell lines by 70–89%, whereas adenosine 2′,3′-cyclic monophosphate (0.3 mM, lacking the 5′-phosphate) was significantly less active, inhibiting the same lines by only 23–56%. A nonmalignant cell line (WI-38) was affected only slightly by 3′,5′-cAMP (13% inhibition), demonstrating tumor-selectivity for the 3′,5′ isomer [1]. Although adenosine-5′-phosphate-2′,3′-cyclic phosphate was not tested in this study, the data demonstrate that the position of the cyclic phosphate (2′,3′ vs. 3′,5′) fundamentally alters cell growth inhibitory potency, with a >2-fold difference in effect magnitude. The target compound, possessing the 2′,3′-cyclic phosphate configuration, would be expected to fall into the lower-potency class for this endpoint, making it pharmacologically distinct from 3′,5′-cAMP.

cell growth inhibition tumor selectivity cyclic nucleotide pharmacology

Optimal Research and Procurement Scenarios for Adenosine-5′-phosphate-2′,3′-cyclic phosphate Based on Differentiation Evidence


Chemical Synthesis of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) and Iso-PAPS Analogs

The established 68–72% yield synthesis of PAPS from adenosine-5′-phosphate-2′,3′-cyclic phosphate [1] makes this compound the starting material of choice for laboratories producing PAPS for sulfotransferase biochemistry. The pre-formed 2′,3′-cyclic phosphate acts as a chemo-selective protecting group, enabling direct, regioselective sulfation at the 5′-phosphate with triethylamine-N-sulfonic acid. Subsequent RNase-T2 hydrolysis yields PAPS, while alternative treatment with spleen phosphodiesterase yields iso-PAPS (2′-phosphoadenosine 5′-phosphosulfate), providing access to both biologically relevant isomers from a single precursor [2]. No other adenosine nucleotide—including AMP, 3′,5′-cAMP, or 2′,3′-cAMP—offers this synthetic versatility.

Analytical Reference Standard for Nifedipine Pharmacokinetic and Metabolism Studies

As a confirmed urinary metabolite of the calcium channel blocker nifedipine [1], adenosine-5′-phosphate-2′,3′-cyclic phosphate is required as a certified reference standard in LC-MS/MS and HPLC-based pharmacokinetic studies. Its structural signature—combining the 2′,3′-cyclic phosphate with a 5′-phosphate—distinguishes it from all endogenous cyclic nucleotides, enabling unambiguous chromatographic identification. Procurement of high-purity (≥95%) material is essential for method validation, calibration curve construction, and regulatory-compliant bioanalytical workflows.

Enzymatic Studies of 2′,3′-Cyclic Nucleotide Phosphodiesterases (e.g., NUDT7 Family)

The 2′,3′-cyclic phosphate moiety of this compound targets it to the NUDT7-class phosphodiesterases, which discriminate 2′,3′-cyclic nucleotides from 3′,5′-cyclic nucleotides with absolute specificity [1]. Adenosine-5′-phosphate-2′,3′-cyclic phosphate can serve as a substrate or inhibitor probe in enzymatic assays aimed at characterizing 2′,3′-cNMP-specific phosphodiesterases, filling a niche that cannot be addressed with 3′,5′-cAMP or cGMP. The 5′-phosphate additionally enables coupling to phosphatase-based detection systems for continuous kinetic readout.

Phenol Sulfotransferase Cofactor Specificity and Sulfuryl Transfer Mechanism Studies

Adenosine-5′-phosphate-2′,3′-cyclic phosphate is one of only three nucleotides demonstrated to act as a sulfuryl-group acceptor in phenol sulfotransferase-catalyzed reactions, alongside AMP and 2′,5′-PAP [1]. Its unique cyclic phosphate structure allows researchers to probe the steric and electronic requirements of the PST nucleotide-binding site. The compound enables head-to-head kinetic comparisons with the physiological cofactor PAP, revealing how the 2′,3′-cyclic constraint affects K(m) and V(max), thereby informing structure-activity relationship models for sulfotransferase enzymology.

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